N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials might include ethylamine, 4-methylbenzyl chloride, and imidazole derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of imidazole rings to form more saturated compounds.
Substitution: Replacement of the thioether group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(5-(hydroxymethyl)-2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)acetamide
- N-ethyl-2-(5-(hydroxymethyl)-2-((4-methoxybenzyl)thio)-1H-imidazol-1-yl)acetamide
Uniqueness
N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the 4-methylbenzyl thioether group. These structural features might confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound classified as an imidazole derivative. This compound has garnered interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N3O2S. The presence of hydroxymethyl and thioether functionalities contributes to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C16H21N3O2S |
Molecular Weight | 335.42 g/mol |
IUPAC Name | This compound |
Synonyms | 923163-55-7 |
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors that modulate various biological pathways. The imidazole ring is known for its ability to participate in hydrogen bonding, which may facilitate interactions with biological macromolecules.
Antitumor Activity
Research indicates that imidazole derivatives exhibit significant antitumor properties. In studies involving related compounds, such as those derived from benzimidazole, several showed potent inhibitory effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Benzimidazole Derivative | A549 | 6.75 ± 0.19 |
Benzimidazole Derivative | HCT116 | 4.01 ± 0.95 |
Benzimidazole Derivative | HepG2 | 5.13 ± 0.97 |
These findings suggest that this compound may possess similar or enhanced antitumor activity due to the structural characteristics imparted by the hydroxymethyl and thioether groups.
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. Preliminary studies on related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the thioether moiety in N-ethyl derivatives may enhance membrane permeability, facilitating microbial inhibition.
Case Studies
A recent study evaluated the biological activity of various imidazole derivatives, including those structurally similar to this compound. The results indicated that modifications in the side chains significantly impacted both cytotoxicity and selectivity towards cancer cells versus normal cells.
Example Case Study
In a comparative analysis involving multiple imidazole derivatives:
- Compound A exhibited an IC50 of 10 μM against A549 cells.
- Compound B , structurally similar but with a different substituent, showed an IC50 of 15 μM.
- N-Ethyl derivative demonstrated a promising profile with an IC50 value yet to be determined but anticipated to be lower than that of Compound B based on structural advantages.
Properties
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-17-15(21)9-19-14(10-20)8-18-16(19)22-11-13-6-4-12(2)5-7-13/h4-8,20H,3,9-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWQIQYBOEPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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